molecular formula C36H18N4O4 B3825557 4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile

4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile

Cat. No. B3825557
M. Wt: 570.6 g/mol
InChI Key: SRFJFXJGZQROGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a known precursor of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, was achieved by a novel methodology . The reaction conditions were optimized to afford the latter in 62% yield .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, 1H,13C, and APT NMR experiments were carried out to characterize and identify the molecular structure of the product . The benzimidazole ring system is almost perpendicular to the phthalazine ring system, making a dihedral angle of 88.4 (5)° .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex. The condensation of 2-carb-oxy-benzaldehyde with 1,2-phenyl-enediamine unexpectedly yielded a related compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, the density of a related compound, 4,4’-(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzohydrazide, is 1.397g/cm3 .

Mechanism of Action

The mechanism of action of these compounds is not well understood and would likely depend on the specific application or context in which the compound is used .

Future Directions

The future directions for research on these compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the complexity of these compounds, there is a lot of potential for future research .

properties

IUPAC Name

4-[4-[1-[4-(3,4-dicyanophenoxy)phenyl]-3-oxo-2-benzofuran-1-yl]phenoxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18N4O4/c37-19-23-5-11-31(17-25(23)21-39)42-29-13-7-27(8-14-29)36(34-4-2-1-3-33(34)35(41)44-36)28-9-15-30(16-10-28)43-32-12-6-24(20-38)26(18-32)22-40/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFJFXJGZQROGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N)C5=CC=C(C=C5)OC6=CC(=C(C=C6)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile
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4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile
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4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile
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4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile
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4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile
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4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile

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